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Glycerol 1,2-dioleate 3-alpha-linolenate

Cat. No.: B3026077
CAS No.: 90318-80-2
M. Wt: 881.4 g/mol
InChI Key: OEJXMJPFOHYSIU-FIEPDWKESA-N
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Description

Contextualization of Specific Regiosomeric Triglycerides in Lipidomics and Metabolomics

Triglycerides, the primary form of stored fat in organisms, are a major focus of lipidomics and metabolomics—disciplines dedicated to the large-scale study of lipids and metabolites. nih.govnih.gov A single triglyceride molecule is composed of a glycerol (B35011) backbone esterified to three fatty acid chains. fiveable.mewikipedia.org The complexity of the triglyceride landscape arises not only from the variety of fatty acids but also from their specific attachment points on the glycerol backbone (sn-1, sn-2, and sn-3). wikipedia.orgmdpi.com

Molecules that share the same fatty acid composition but differ in their positional arrangement are known as regioisomers. nih.govmdpi.com Glycerol 1,2-dioleate 3-alpha-linolenate is a regioisomer of other triglycerides containing two oleic acids and one alpha-linolenic acid, such as 1,3-dioleate 2-alpha-linolenate. The fields of lipidomics and metabolomics aim to move beyond merely identifying the total fatty acid content to precisely characterizing and quantifying these individual molecular species. nih.govnih.gov This is crucial because the accurate identification of specific regioisomers is essential for understanding their distinct roles in metabolic pathways, energy storage, and the pathogenesis of diseases like atherosclerosis, obesity, and diabetes. nih.govnih.gov

The Biochemical Significance of Positional Isomerism in Complex Glycerolipids

The specific positioning of fatty acids on the glycerol backbone, known as positional isomerism or stereospecificity, has profound biochemical consequences. mdpi.comnih.gov The intramolecular structure of a triglyceride strongly influences its digestion, absorption, and subsequent metabolic fate. mdpi.comnih.gov During digestion, enzymes such as pancreatic lipase (B570770) exhibit regiospecificity, preferentially hydrolyzing fatty acids from the sn-1 and sn-3 positions, while leaving the fatty acid at the sn-2 position largely intact. nih.govresearchgate.net

This enzymatic preference means that the fatty acid at the sn-2 position is more likely to be absorbed as a 2-monoacylglycerol. nih.gov The differential absorption and metabolism of fatty acids based on their position can affect everything from plasma lipid profiles to the composition of cell membranes. nih.gov For example, the specific positioning of saturated versus unsaturated fatty acids can modulate post-meal blood lipid levels (postprandial lipemia), which is a known risk factor for cardiovascular disease. nih.gov Therefore, two regioisomeric triglycerides with identical fatty acid compositions can have different nutritional and physiological impacts. nih.gov

Research Focus on the Specific Fatty Acyl Chain Composition: Oleate (B1233923) and Alpha-Linolenate

The unique properties of this compound are derived from its constituent fatty acids: oleic acid and alpha-linolenic acid.

Oleic Acid (18:1, n-9): A monounsaturated omega-9 fatty acid, oleic acid is the most abundant fatty acid in nature. youtube.com It is a major component of cell membranes, where it helps maintain fluidity and function. youtube.com Oleic acid also serves as a primary energy source, stored within triglycerides. youtube.comsigmaaldrich.com Research has highlighted its role in reducing inflammation and its association with beneficial effects on cardiovascular health, such as lowering levels of "bad" LDL cholesterol. nih.gov

Alpha-Linolenic Acid (ALA) (18:3, n-3): An essential polyunsaturated omega-3 fatty acid, ALA cannot be synthesized by the human body and must be obtained from the diet. drugbank.comwebmd.com It is a crucial component for normal growth and development. webmd.com The primary biological significance of ALA is its role as a precursor to the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory and cardio-protective effects. drugbank.comresearchgate.netnih.gov ALA itself and its metabolites can help reduce the risk of cardiovascular disease by preventing arrhythmias, decreasing thrombosis, and lowering serum triglyceride levels. drugbank.com

Comparison of Oleic Acid and Alpha-Linolenic Acid
FeatureOleic AcidAlpha-Linolenic Acid
Lipid Number18:1 (n-9)18:3 (n-3)
ClassificationMonounsaturated Omega-9Polyunsaturated Omega-3
EssentialityNon-essentialEssential
Key Biological RolesEnergy source; maintains cell membrane fluidity; anti-inflammatory. youtube.comnih.govPrecursor to EPA and DHA; cardio-protective; anti-inflammatory. drugbank.comnih.gov

Current State of Knowledge Regarding Structurally Unique Triglycerides

The study of structurally unique triglycerides like this compound represents a frontier in lipid research. While the synthesis of specific-structured lipids for research and industrial applications (e.g., in infant formulas) is an active area, the precise characterization of such molecules in complex biological samples remains a significant analytical challenge. researchgate.netnih.gov

Distinguishing between regioisomers requires sophisticated analytical techniques beyond simple gas chromatography. mdpi.comresearchgate.net Modern methods rely on advanced chromatography, such as reversed-phase and silver ion high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govmdpi.comresearchgate.netnih.gov Techniques like tandem MS can generate specific fragment ions that provide clues to the positions of the fatty acids on the glycerol backbone. mdpi.comnih.govumb.edu

Despite these challenges, specific regioisomers are being identified in natural sources. Notably, this compound has been specifically identified in the fat body of male bumblebees (Bombus lapidarius). caymanchem.com This finding underscores that the precise, non-random assembly of triglycerides occurs in nature, suggesting that these unique structures possess specific biological functions that are yet to be fully elucidated. The ongoing development of analytical methods is critical to discovering and understanding the roles of these distinct molecules in biology. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H100O6 B3026077 Glycerol 1,2-dioleate 3-alpha-linolenate CAS No. 90318-80-2

Properties

IUPAC Name

[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJXMJPFOHYSIU-FIEPDWKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of Glycerol 1,2 Dioleate 3 Alpha Linolenate

Mechanisms of De Novo Synthesis of This Specific Triglyceride Isomer

The formation of this precise triglyceride isomer is a result of the high specificity of the enzymes involved in the Kennedy pathway, which catalyze the addition of specific fatty acids to the glycerol (B35011) backbone in a defined order.

The initial and rate-limiting step in the synthesis of Glycerol 1,2-dioleate 3-alpha-linolenate is the acylation of the sn-1 position of glycerol-3-phosphate, a reaction catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT). aocs.orgnih.gov This enzyme's preference for specific acyl-CoA donors is a critical determinant of the final TAG structure. For the synthesis of the target molecule, GPAT must select oleoyl-CoA from the cellular acyl-CoA pool to attach to the sn-1 position.

Mammalian GPAT isoforms, particularly those in the endoplasmic reticulum like GPAT3 and GPAT4, exhibit broad catalytic activity towards a range of long-chain fatty acyl-CoAs, including saturated and unsaturated forms like palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA. nih.gov In plant systems, where this specific TAG might be more prevalent, GPAT selectivity can be pronounced. nih.gov The formation of a triglyceride with oleate (B1233923) at the sn-1 position necessitates that the GPAT isoforms present in the cell have a significant affinity for, or high activity with, oleoyl-CoA as a substrate. The enzyme's selectivity ensures that an oleoyl (B10858665) group is the first fatty acid incorporated into the glycerol backbone, forming the initial intermediate, 1-oleoyl-lysophosphatidic acid.

Table 1: Substrate Preferences of Select GPAT Isoforms
GPAT IsoformOrganism/LocationPreferred Acyl-CoA SubstratesSignificance in Synthesis
GPAT3Human (ER)Broad (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) nih.govDemonstrates capability to utilize Oleoyl-CoA for the sn-1 position.
GPAT4Human (ER)Broad (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) nih.govSimilar to GPAT3, shows broad specificity that includes Oleoyl-CoA.
Plant GPATSquashDemonstrates clear selectivity with natural acyl-ACP substrates. nih.govHighlights that plant GPATs possess the specificity required to select particular fatty acids.

Following the initial acylation, Lysophosphatidic Acid Acyltransferase (LPAAT) catalyzes the esterification of a second acyl group to the sn-2 position of 1-oleoyl-lysophosphatidic acid. aocs.org The positional and substrate specificity of LPAAT is paramount, as it dictates the fatty acid composition at the sn-2 position, a key feature of the target triglyceride. To form this compound, LPAAT must preferentially select a second molecule of oleoyl-CoA to form 1,2-dioleoyl-phosphatidic acid.

Research has shown that different LPAAT isoforms have distinct substrate preferences. researchgate.netsemanticscholar.org For instance, certain LPAATs exhibit high selectivity for unsaturated C18 fatty acids, while others may incorporate medium-chain or very-long-chain fatty acids. researchgate.netcore.ac.uk Studies on a specific LPAAT, G0S2, have shown it prefers oleoyl-CoA and linoleoyl-CoA as acyl donors. nih.gov The synthesis of a di-oleoyl intermediate is therefore dependent on the presence of an LPAAT isoform that specifically recognizes and efficiently utilizes oleoyl-CoA for acylation at the sn-2 position. This enzymatic selectivity is a major reason why certain fatty acids are excluded from the sn-2 position in many natural oils. core.ac.uk

Table 2: Substrate and Positional Preferences of Select LPAAT Isoforms
LPAAT IsoformSourcePreferred Acyl-CoA DonorsPositional Specificity
LPAAT-bHumanOleoyl-CoA (18:1), Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) semanticscholar.orgsn-2
G0S2MouseOleoyl-CoA, Linoleoyl-CoA nih.govsn-2
LPAATMeadowfoamErucoyl-CoA (22:1) core.ac.uksn-2
LPAATCyanobacterium sp.High specificity determining myristic acid content nih.govsn-2

The final step in the synthesis of this compound is the acylation of the vacant sn-3 position of 1,2-dioleoyl-glycerol. This reaction is catalyzed by Diacylglycerol Acyltransferase (DGAT) and is a critical control point in TAG synthesis. researchgate.net To produce the target molecule, a DGAT isoform with a high preference for alpha-linolenoyl-CoA must be active.

There are two major, evolutionarily distinct families of DGAT enzymes, DGAT1 and DGAT2, which often exhibit different substrate specificities. nih.govbohrium.com While DGAT1 isoforms tend to have broader acyl-CoA specificities, DGAT2 isoforms can be much narrower and highly selective. nih.govresearchgate.net Research on flax, a plant known for its high alpha-linolenic acid content, has provided direct evidence for this selectivity. A specific flax DGAT2 isoform, LuDGAT2-3, showed a preference for alpha-linolenoyl-CoA that was approximately 20 times greater than its preference for oleoyl-CoA. nih.gov This high degree of selectivity demonstrates that the final composition of a triglyceride is heavily influenced by which DGAT isoforms are expressed and active in the cell. The specific incorporation of alpha-linolenate at the sn-3 position is therefore attributed to the action of a DGAT2-like enzyme with strong specificity for alpha-linolenoyl-CoA.

Table 3: Comparative Acyl-CoA Preferences of DGAT Isoforms
DGAT IsoformSourceAcyl-CoA Substrate PreferenceRelevance
DGAT1Oilseed Rape (Brassica napus)Broad specificity, prefers 16:0-CoA and 18:1-CoA. nih.govLess likely to be the primary contributor to specific alpha-linolenate incorporation.
DGAT2Oilseed Rape (Brassica napus)Narrower specificity; some isoforms highly active with specific fatty acids like 22:1-CoA. nih.govresearchgate.netDemonstrates that DGAT2 isoforms have specialized roles.
LuDGAT2-3Flax (Linum usitatissimum)~20-fold increased preference for α-linolenoyl-CoA over oleoyl-CoA. nih.govProvides a direct mechanism for the specific terminal acylation with alpha-linolenate.
AtDGAT2Arabidopsis thalianaPreferred C16:0, C18:2, and C18:3 acyl-CoAs over C18:1. researchgate.netSupports the role of DGAT2 in incorporating polyunsaturated fatty acids.

Factors Influencing Precursor Availability for this compound Synthesis

The rate of synthesis and final concentration of this compound are not only dependent on enzyme specificity but also on the availability of its precursor molecules: oleoyl-CoA and alpha-linolenoyl-CoA. The size and flux of these acyl-CoA pools are tightly regulated.

The availability of oleoyl-CoA is governed by the rate of de novo fatty acid synthesis and subsequent desaturation. Fatty acid synthesis occurs in the plastids of plant cells and the cytoplasm of animal cells, beginning with acetyl-CoA. annualreviews.orglibretexts.org The committed and primary regulatory step is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). libretexts.orgportlandpress.com The activity of ACC is controlled by both allosteric regulation (activated by citrate, inhibited by long-chain acyl-CoAs like palmitoyl-CoA) and covalent modification (hormonally-regulated phosphorylation). portlandpress.comwikipedia.org

The initial products of fatty acid synthase are typically palmitic acid (16:0) and stearic acid (18:0). Stearic acid is then desaturated by stearoyl-ACP desaturase to form oleic acid (18:1). This oleic acid is exported from the plastid (in plants) and activated by an acyl-CoA synthetase in the cytoplasm to form oleoyl-CoA. nih.gov Therefore, the metabolic flux that determines the oleoyl-CoA pool size is controlled by the upstream regulation of ACC and the activity of the desaturase enzymes.

The precursor for alpha-linolenic acid (18:3) is oleic acid (18:1). The conversion involves a sequential desaturation pathway. First, the enzyme fatty acid desaturase 2 (FAD2) introduces a second double bond into oleic acid to produce linoleic acid (18:2). Subsequently, fatty acid desaturase 3 (FAD3) introduces a third double bond to convert linoleic acid into alpha-linolenic acid. In many plants, these desaturation steps occur while the fatty acids are esterified to phosphatidylcholine (PC) in the endoplasmic reticulum, after which they can be cleaved and returned to the acyl-CoA pool for use in TAG synthesis.

The metabolic flux towards alpha-linolenoyl-CoA is thus critically dependent on the expression levels and activities of the FAD2 and FAD3 desaturases. The regulation of the genes encoding these enzymes is a key factor in determining the final ratio of oleic, linoleic, and alpha-linolenic acids within a cell, thereby controlling the availability of alpha-linolenoyl-CoA for the final DGAT-catalyzed step in the synthesis of this compound.

Regulatory Networks Governing Specific Triglyceride Biosynthesis

The precise assembly of a specific TAG molecule like this compound is not a random event but is controlled at multiple levels. These regulatory networks ensure that the correct fatty acyl-CoAs are synthesized and incorporated into the glycerol backbone in the correct sequence. This control involves the regulation of gene expression for the necessary enzymes, post-translational modifications that can activate or deactivate these enzymes, and metabolic feedback from intermediates within the pathway.

The specific fatty acid composition of the final TAG molecule is largely determined by the substrate selectivity of the acyltransferase isoforms that are expressed. nih.gov DGAT1 and DGAT2, for example, are the major enzymes for the final step of TAG synthesis but can exhibit different affinities for various fatty acyl-CoA substrates. nih.govplos.org The differential expression of these isoforms, which can be tissue-specific or developmentally regulated, is a critical factor in determining whether oleoyl-CoA or alpha-linolenoyl-CoA is added at the final step. plos.org

Epigenetic mechanisms, including DNA methylation and histone modifications, add another layer of regulation. numberanalytics.comoup.com These heritable changes occur without altering the DNA sequence and can modulate gene expression by affecting chromatin structure. numberanalytics.comnumberanalytics.com For example, histone modifications can make genes more or less accessible to transcription factors, thereby influencing the rate of synthesis of key enzymes in lipid metabolism. oup.comscienceopen.com Studies have shown that the genes involved in cholesterol biosynthesis are under epigenetic control, and similar mechanisms are believed to regulate TAG synthesis pathways. nih.gov This epigenetic control can be influenced by environmental and metabolic cues, allowing for adaptive regulation of lipid synthesis. numberanalytics.com

Transcription FactorTarget Genes/ProcessOrganism/System
WRINKLED1 (WRI1) Genes involved in fatty acid synthesis and glycolysisPlants
C/EBPα DGAT1, DGAT2, and other adipogenic genesMammals
PPARγ DGAT1, DGAT2, and genes for fatty acid uptake and storageMammals
SREBP-1c Genes for fatty acid and triglyceride synthesisMammals

Following protein synthesis, the activity of biosynthetic enzymes can be rapidly modulated through post-translational modifications (PTMs). wikipedia.orgthermofisher.com These covalent changes can alter an enzyme's catalytic activity, stability, or subcellular localization. researchgate.net Common PTMs involved in regulating lipid metabolism include phosphorylation and ubiquitination. thermofisher.com

Phosphorylation, the addition of a phosphate (B84403) group by a kinase, is a reversible switch that can activate or inactivate an enzyme. wikipedia.org For example, the activity of DGAT enzymes can be regulated by phosphorylation. aocs.org In response to hormonal signals, kinases can phosphorylate DGAT, altering its activity and thus the rate of TAG synthesis. nih.govyoutube.com This allows the cell to quickly adjust lipid production based on its energy status. Conversely, phosphatases remove these phosphate groups to reverse the effect. youtube.com

Ubiquitination involves the attachment of a small protein called ubiquitin to a target enzyme, which often marks it for degradation by the proteasome. This process provides a mechanism to control the abundance of key enzymes in the TAG synthesis pathway, ensuring their levels are appropriate for the cell's metabolic needs. By regulating the degradation rate of acyltransferases, the cell can exert long-term control over its capacity to produce specific triglycerides.

ModificationEnzyme FamilyEffect on Enzyme
Phosphorylation Kinases / PhosphatasesCan activate or inhibit enzyme activity, affecting reaction rates. aocs.org
Ubiquitination Ubiquitin LigasesTargets the enzyme for degradation, controlling its cellular concentration.
Acetylation AcetyltransferasesCan alter protein stability and enzymatic function.
SUMOylation SUMO LigasesCan affect protein localization and protein-protein interactions.

The biosynthesis pathway of this compound is also subject to immediate regulation through allosteric control and feedback inhibition. wikipedia.org Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. wikipedia.org

Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. pnas.org In the context of TAG synthesis, the accumulation of specific long-chain acyl-CoAs, such as oleoyl-CoA or α-linolenoyl-CoA, can inhibit the activity of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo fatty acid synthesis. youtube.comnih.gov This ensures that the cell does not overproduce fatty acids when they are not being efficiently incorporated into complex lipids. nih.govusm.edu This feedback mechanism is crucial for maintaining homeostasis and preventing the buildup of potentially toxic lipid intermediates. nih.gov The availability of substrates for the final acylation step, namely diacylglycerol and the specific acyl-CoA pool, can also allosterically influence the activity of DGAT, thereby controlling the final composition of the synthesized TAG. researchgate.net

Regulatory MoleculeEnzyme TargetedType of Regulation
Citrate Acetyl-CoA Carboxylase (ACCase)Allosteric Activation youtube.com
Long-chain Acyl-CoAs (e.g., Oleoyl-CoA) Acetyl-CoA Carboxylase (ACCase)Feedback Inhibition pnas.org
AMP AMP-activated Protein Kinase (AMPK)Allosteric Activation (leading to phosphorylation and inhibition of ACCase) youtube.com
Diacylglycerol (DAG) Diacylglycerol Acyltransferase (DGAT)Substrate Availability

Methodologies for Tracing Biosynthetic Routes (e.g., Stable Isotope Labeling)

Stable isotope labeling has become a gold-standard method for elucidating metabolic pathways, including the biosynthesis of specific lipids like this compound. bioscientifica.comnih.gov This technique uses non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), to "label" precursor molecules. longdom.orgnih.gov These labeled precursors are then introduced into a biological system, such as cell cultures or whole organisms. isotope.com

To trace the synthesis of this compound, researchers could administer a combination of labeled precursors. For example, ¹³C-labeled glycerol could be used to track the glycerol backbone, while ¹³C-labeled oleic acid and ¹³C-labeled alpha-linolenic acid could be used to follow the incorporation of the specific fatty acids. bioscientifica.combiorxiv.org

After a designated period, lipids are extracted from the system and analyzed using high-sensitivity analytical techniques, primarily mass spectrometry (MS) coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.netportlandpress.com The mass spectrometer can distinguish between molecules that have incorporated the heavier stable isotopes and those that have not. By tracking the appearance of the isotopic label in various intermediates and the final TAG product, researchers can map the flow of metabolites through the pathway. nih.gov This methodology allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules, providing quantitative information on metabolic fluxes and confirming the precise assembly of the target lipid. biorxiv.orgnih.govbioscientifica.com

IsotopeLabeled PrecursorAnalytical TechniqueInformation Gained
Carbon-13 (¹³C) [¹³C]-GlucoseGC-MS, LC-MSTraces de novo synthesis of both glycerol backbone and fatty acids. biorxiv.org
Carbon-13 (¹³C) [¹³C]-GlycerolGC-MS, LC-MSTracks the incorporation and source of the glycerol backbone. bioscientifica.com
Carbon-13 (¹³C) [¹³C]-Oleic AcidGC-MS, LC-MSConfirms the direct incorporation of oleic acid into the TAG molecule. isotope.com
Deuterium (²H) Heavy Water (²H₂O)GC-MS, IRMSMeasures de novo fatty acid synthesis rates. bioscientifica.com

Catabolism, Metabolism, and Turnover of Glycerol 1,2 Dioleate 3 Alpha Linolenate

Enzymatic Hydrolysis and Degradation Pathways

The breakdown, or lipolysis, of Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate is initiated by the action of various lipases. These enzymes exhibit specificity for different positions on the glycerol molecule, dictating the sequence and products of hydrolysis. This process occurs in extracellular environments, within the cell's cytoplasm, and in specialized organelles like lysosomes.

Lipoprotein lipase (B570770) (LPL) is a critical enzyme situated on the endothelial surface of capillaries, primarily in adipose tissue and muscle. nih.gove-enm.org It is responsible for hydrolyzing triglycerides circulating in the bloodstream as part of chylomicrons and very-low-density lipoproteins (VLDL). nih.govnih.gov LPL exhibits strong regiospecificity, preferentially cleaving ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. researchgate.netmdpi.com

In the case of Glycerol 1,2-dioleate 3-alpha-linolenate, LPL would act on the outer positions first. This means the alpha-linolenic acid at the sn-3 position and one of the oleic acid molecules at the sn-1 position would be the initial targets for hydrolysis. The resulting products would be two free fatty acids (one oleic acid and one alpha-linolenic acid) and a 2-oleoyl-glycerol (a monoglyceride). The released fatty acids can then be taken up by adjacent cells for energy or storage. wikipedia.org

Once stored within the lipid droplets of cells, such as adipocytes, the mobilization of fatty acids from this compound is a sequential process mediated by intracellular lipases. This cascade is tightly regulated by hormones like insulin (B600854) and catecholamines (e.g., epinephrine). youtube.comyoutube.com

Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the first and rate-limiting step of intracellular lipolysis. youtube.comresearchgate.net ATGL hydrolyzes the first ester bond of the triglyceride, producing a diacylglycerol and a free fatty acid. researchgate.net ATGL shows a preference for hydrolyzing triglycerides over other lipids and is crucial for initiating the breakdown of stored fats. nih.govnih.gov Deficiency in ATGL leads to a significant reduction in triglyceride hydrolysis. nih.gov

Hormone-Sensitive Lipase (HSL): Following the action of ATGL, HSL acts primarily on the newly formed diacylglycerol, cleaving another fatty acid to produce a monoacylglycerol. youtube.comnih.gov While HSL can act on triglycerides, its main role in the lipolytic cascade is the hydrolysis of diacylglycerols. nih.govnih.gov HSL activity is stimulated by hormones via a cAMP-mediated pathway, leading to its translocation from the cytoplasm to the lipid droplet surface. youtube.comnih.gov

The final step, the hydrolysis of the monoacylglycerol into glycerol and the last fatty acid, is carried out by monoglyceride lipase (MGL). wikipedia.orgyoutube.com This sequential action ensures a controlled release of fatty acids to meet the body's energy demands. researchgate.net

LipaseLocationPrimary SubstrateAction on this compound
Lipoprotein Lipase (LPL)Capillary EndotheliumTriglycerides in LipoproteinsHydrolyzes alpha-linolenic acid (sn-3) and one oleic acid (sn-1)
Adipose Triglyceride Lipase (ATGL)Intracellular (Cytoplasm/Lipid Droplet)TriglyceridesInitiates hydrolysis, releasing one fatty acid to form a diacylglycerol
Hormone-Sensitive Lipase (HSL)Intracellular (Cytoplasm/Lipid Droplet)DiacylglycerolsHydrolyzes the diacylglycerol product from ATGL action
Lysosomal Acid Lipase (LAL)Intracellular (Lysosomes)Triglycerides and Cholesteryl EstersDegrades the entire molecule into glycerol and free fatty acids

Lysosomal Acid Lipase (LAL) is an essential hydrolase that functions within the acidic environment of the lysosome. nih.govahajournals.org It is responsible for breaking down triglycerides and cholesteryl esters that are delivered to the lysosome through endocytosis of lipoproteins. nih.govmdpi.com Unlike the cytoplasmic lipases, LAL's role is not primarily in mobilizing stored energy in response to hormonal signals, but rather in the degradation and recycling of lipids taken up from outside the cell. ahajournals.org

When a lipoprotein containing this compound is internalized by a cell, it is trafficked to the lysosome. Here, LAL completely hydrolyzes the triglyceride into its constituent parts: a glycerol molecule, two oleic acid molecules, and one alpha-linolenic acid molecule. nih.gov The released fatty acids can then be transported out of the lysosome to be used for energy production or re-esterification into new lipids. ahajournals.org A deficiency in LAL activity leads to the accumulation of triglycerides and cholesteryl esters within lysosomes, a condition known as LAL deficiency. ahajournals.orgmdpi.comnih.gov

Recycling and Re-esterification of Released Fatty Acids

Following hydrolysis, the liberated oleic and alpha-linolenic acids are not exclusively destined for immediate energy production through beta-oxidation. A significant portion of these fatty acids can be recycled and re-esterified to form new complex lipids, including triglycerides and phospholipids (B1166683). This process is crucial for lipid homeostasis, allowing cells to remodel their lipid stores and membranes. The uptake of fatty acids into the cell is a regulated process involving membrane proteins and is driven by their rapid intracellular esterification. nih.govnih.govbiologists.com

Once released from this compound and taken up by a cell, oleic acid has several potential metabolic fates:

Re-esterification: Oleic acid is readily incorporated into new triglycerides for storage within lipid droplets. nih.govrsc.org This process is particularly active in adipocytes and hepatocytes. It can also be esterified into phospholipids, which are essential components of cellular membranes. nih.gov Studies show that oleic acid supplementation stimulates triglyceride synthesis. nih.govfrontiersin.org

Beta-oxidation: Oleic acid can be transported into the mitochondria and broken down through beta-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle to generate ATP, providing energy for the cell.

Synthesis of Other Lipids: Oleic acid can serve as a precursor for the synthesis of other lipid molecules.

The channeling of oleic acid towards storage in triglycerides is considered a protective mechanism, preventing the potential toxicity that can arise from an excess of free fatty acids in the cell. frontiersin.org

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, follows a distinct set of metabolic pathways after its release:

Beta-oxidation: A significant portion of dietary ALA is oxidized to provide energy. dpointernational.com Some estimates suggest this is the major metabolic fate of ALA. dpointernational.com

Incorporation into Lipids: Like oleic acid, ALA can be incorporated into cellular lipid pools, particularly triglycerides and membrane phospholipids. mdpi.com

Conversion to Long-Chain Omega-3 Fatty Acids: A crucial, though quantitatively limited, fate of ALA is its conversion into longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). dpointernational.commdpi.comreactome.org This conversion pathway involves a series of desaturation and elongation reactions. reactome.orgresearchgate.net The efficiency of this conversion is relatively low in humans, with estimates of around 5-20% for EPA and less than 1-9% for DHA. dpointernational.comresearchgate.net This conversion is also influenced by factors such as gender, with women showing a greater conversion rate than men. researchgate.net

Fatty AcidPrimary Metabolic FatesKey Functions
Oleic AcidRe-esterification into triglycerides and phospholipids; Beta-oxidation for energyEnergy storage, membrane structure
Alpha-Linolenic AcidBeta-oxidation for energy; Conversion to EPA and DHA; Incorporation into lipidsEnergy source, precursor to anti-inflammatory molecules (EPA/DHA)

Incorporation and Interconversion with Other Lipid Classes

Upon hydrolysis, the components of this compound—glycerol, two molecules of oleic acid, and one molecule of alpha-linolenic acid—are readily incorporated into other lipid classes, highlighting the dynamic nature of lipid metabolism.

The diacylglycerol (DAG) backbone and the released fatty acids from this compound are key substrates for the synthesis of phospholipids, essential components of all cellular membranes. The primary mechanism for this is through the Kennedy pathway, where DAG is combined with a head group, such as phosphocholine (B91661) or phosphoethanolamine, to form phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), respectively. nih.gov

Specifically, the 1,2-dioleoyl-glycerol moiety resulting from the action of lipases can be directly utilized by cholinephosphotransferase or ethanolaminephosphotransferase for the synthesis of PC and PE. nih.gov Alternatively, the released oleic and alpha-linolenic acids are first activated to their acyl-CoA derivatives. These can then be used to acylate glycerol-3-phosphate to form phosphatidic acid, a precursor for various phospholipids. nih.gov

The incorporation of alpha-linolenic acid into phospholipids is of particular biological significance. While both oleic acid and alpha-linolenic acid are incorporated into membrane phospholipids, the presence of the polyunsaturated alpha-linolenic acid can significantly influence membrane fluidity and the function of membrane-bound proteins.

Table 1: Key Enzymes in the Incorporation of this compound Components into Phospholipids

EnzymeSubstrate(s)Product(s)Cellular Location
Diacylglycerol Acyltransferase (DGAT) Diacylglycerol, Acyl-CoATriacylglycerolEndoplasmic Reticulum
Cholinephosphotransferase Diacylglycerol, CDP-CholinePhosphatidylcholineEndoplasmic Reticulum
Ethanolaminephosphotransferase Diacylglycerol, CDP-EthanolaminePhosphatidylethanolamineEndoplasmic Reticulum
Glycerol-3-phosphate acyltransferase (GPAT) Glycerol-3-phosphate, Acyl-CoALysophosphatidic acidEndoplasmic Reticulum, Mitochondria
1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Lysophosphatidic acid, Acyl-CoAPhosphatidic acidEndoplasmic Reticulum

This table provides a summary of the primary enzymes involved in the synthesis of phospholipids from the breakdown products of triacylglycerols.

The fatty acids released from the hydrolysis of this compound, namely oleic acid and alpha-linolenic acid, can be esterified to cholesterol to form cholesteryl esters. This process is crucial for cholesterol storage and transport. Two main enzymes are responsible for this esterification:

Acyl-CoA:cholesterol acyltransferase (ACAT) : This intracellular enzyme, located primarily in the endoplasmic reticulum, catalyzes the esterification of cholesterol with fatty acyl-CoAs. researchgate.netnih.gov Both oleoyl-CoA and alpha-linolenoyl-CoA can serve as substrates for ACAT. researchgate.net The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets. nih.gov

Lecithin:cholesterol acyltransferase (LCAT) : This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol. researchgate.net While LCAT has a preference for linoleic acid, it can also utilize other fatty acids, including oleic and alpha-linolenic acid, that are present in circulating phospholipids. researchgate.net

The formation of cholesteryl esters from the fatty acids derived from this compound is a key mechanism for preventing the accumulation of toxic free fatty acids and free cholesterol within cells.

Intracellular Trafficking and Distribution in Model Systems

The movement of this compound and its metabolic products within the cell is a highly regulated process involving specific uptake mechanisms and distribution to various subcellular compartments.

As a large, hydrophobic molecule, this compound does not freely diffuse across the cell membrane. Its uptake is primarily mediated by the action of lipoprotein lipase (LPL) on circulating lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL), which transport dietary and endogenously synthesized triacylglycerols. basicmedicalkey.com LPL, located on the surface of capillary endothelial cells, hydrolyzes the triacylglycerol, releasing fatty acids and monoacylglycerols that can then be taken up by adjacent cells. basicmedicalkey.com

Once inside the cell, the fatty acids can be re-esterified back into triacylglycerols. Recent studies have also highlighted the role of specific fatty acid transport proteins in facilitating the uptake of long-chain fatty acids across the plasma membrane.

Following uptake and re-esterification, this compound is primarily stored in lipid droplets . nih.gov These dynamic organelles serve as the main site for neutral lipid storage and are composed of a core of triacylglycerols and cholesteryl esters surrounded by a phospholipid monolayer and associated proteins. nih.govresearchgate.net

The movement of lipids from the endoplasmic reticulum, the site of triacylglycerol synthesis, to lipid droplets is a complex process that is not yet fully understood. From the lipid droplets, the stored triacylglycerols can be mobilized through the action of intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.govresearchgate.net The released fatty acids can then be transported to mitochondria for β-oxidation to generate energy or used as substrates for the synthesis of other lipids. nih.gov

The trafficking of the constituent fatty acids, oleic acid and alpha-linolenic acid, to different organelles will influence their metabolic fate. For instance, fatty acids destined for energy production are transported to the mitochondria, while those intended for membrane synthesis are directed to the endoplasmic reticulum.

Table 2: Subcellular Distribution and Function of this compound and its Metabolites

Subcellular CompartmentAssociated MoleculesPrimary Function(s)
Lipid Droplets This compound, Cholesteryl EstersStorage of neutral lipids
Endoplasmic Reticulum Diacylglycerols, Phospholipids, Acyl-CoAsSynthesis of triacylglycerols, phospholipids, and cholesteryl esters
Mitochondria Fatty Acyl-CoAsβ-oxidation of fatty acids for energy production
Plasma Membrane Phospholipids, CholesterolStructural integrity, signaling

This table outlines the primary locations and roles of this compound and its metabolic derivatives within a typical eukaryotic cell.

Biological Roles and Functional Implications in Experimental Models

Contributions to Lipid Droplet Formation and Dynamics in Cellular Research Models

Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate, as a triacylglycerol (TAG), is a fundamental component in the formation and dynamics of lipid droplets (LDs). dntb.gov.uawikipedia.org LDs are cellular organelles essential for the storage of neutral lipids, serving as hubs for energy and lipid homeostasis. dntb.gov.uanih.gov The biogenesis of LDs originates in the endoplasmic reticulum (ER), where enzymes such as diacylglycerol acyltransferases (DGATs) synthesize TAGs. nih.govnih.gov These newly synthesized neutral lipids, including Glycerol 1,2-dioleate 3-alpha-linolenate, accumulate between the leaflets of the ER membrane, forming a lens-like structure. nih.govresearchgate.net

As more TAGs are synthesized and coalesce, this lens expands, causing the ER membrane to deform and eventually bud off into the cytoplasm as a nascent LD. researchgate.netoup.com This process is governed by specific proteins and the lipid composition of the ER membrane. nih.gov The resulting LD consists of a hydrophobic core of neutral lipids, like this compound, enclosed by a phospholipid monolayer decorated with various proteins, such as those from the perilipin family. wikipedia.orgnih.gov

The specific fatty acid composition of the TAGs within the LD core can influence the droplet's properties. For instance, the ratio of different TAGs can affect the recruitment of specific proteins to the LD surface, thereby modulating LD growth, interaction with other organelles, and lipolysis. rupress.org While specific studies on this compound are limited, the presence of both monounsaturated (oleate) and polyunsaturated (alpha-linolenate) fatty acids suggests it contributes to a fluid lipid core, which can impact the accessibility of lipases and the mobilization of fatty acids upon metabolic demand. The size and number of lipid droplets within a cell, which can be influenced by the types of fatty acids available for TAG synthesis, are critical indicators of the cell's metabolic state. nih.gov

Precursor Function for Bioactive Lipid Mediators

This compound serves as a storage form for fatty acids that can be released to generate potent bioactive lipid mediators.

The alpha-linolenate (ALA) component at the sn-3 position is an essential omega-3 fatty acid that serves as a precursor for the synthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). examine.commdpi.comoregonstate.edu This conversion occurs through a series of desaturation and elongation reactions catalyzed by enzymes in the endoplasmic reticulum. mdpi.com EPA and DHA are, in turn, the parent compounds for a range of bioactive lipid mediators, including eicosanoids (like prostaglandins (B1171923) and leukotrienes) and docosanoids (like resolvins and protectins), which play critical roles in modulating inflammation and immune responses. mdpi.comnih.gov

Research in experimental models has shown that the conversion of ALA to EPA and DHA is relatively limited in humans. examine.commdpi.com The efficiency of this pathway is influenced by several factors, including genetics, sex (premenopausal women show higher conversion rates), and dietary composition, particularly the ratio of omega-6 to omega-3 fatty acids. examine.comoregonstate.edu Linoleic acid, an omega-6 fatty acid, competes with ALA for the same desaturase and elongase enzymes, meaning a high intake of omega-6 can reduce the conversion of ALA to EPA and DHA. examine.commdpi.com

Table 1: Estimated Conversion Rates of Alpha-Linolenic Acid (ALA) and Influencing Factors
ProductEstimated Conversion Rate from ALAKey Influencing FactorsReference
Eicosapentaenoic Acid (EPA)<8% to 21%
  • Sex: Higher in premenopausal women due to estrogen.
  • Diet: High omega-6 (Linoleic Acid) intake competitively inhibits conversion.
  • Genetics: Polymorphisms in desaturase enzymes.
  • Dose: Higher ALA intake can increase EPA levels.
  • examine.com, oregonstate.edu
    Docosahexaenoic Acid (DHA)<4% to 9%

    The hydrolysis of this compound by lipases is a key mechanism for generating diacylglycerol (DAG) signaling molecules. nih.govnih.gov Lipases such as adipose triglyceride lipase (B570770) (ATGL) or hormone-sensitive lipase (HSL) can cleave a fatty acid from the TAG backbone. nih.gov Depending on the lipase's specificity, hydrolysis at the sn-3 position would release alpha-linolenic acid and the signaling molecule 1,2-dioleoyl-rac-glycerol (B53251).

    This specific DAG isomer, containing two oleic acid chains, is a potent second messenger. nih.gov It remains within the cell membrane where it can activate various downstream signaling pathways. nih.govyoutube.com The generation of DAG from TAG stores is a critical step in signal transduction, linking lipid metabolism to cellular regulation. nih.gov

    Modulation of Intracellular Signaling Pathways in Cell Lines

    The generation of 1,2-dioleoyl-rac-glycerol from this compound directly implicates this TAG in the modulation of intracellular signaling pathways, most notably those involving Protein Kinase C (PKC). nih.gov DAG is a physiological activator of PKC isoforms. youtube.comcreative-proteomics.com Upon generation, DAG in the plasma membrane recruits PKC from the cytosol and activates it. nih.gov

    Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, leading to diverse cellular responses including cell proliferation, differentiation, and apoptosis. nih.gov For example, aberrant DAG accumulation and PKC activation in certain cell types have been linked to the impairment of insulin (B600854) signaling pathways, contributing to insulin resistance in experimental models. nih.govnih.gov The specific structure of the DAG molecule, including the nature of its fatty acyl chains, can influence the magnitude and duration of PKC activation and potentially the specific isoforms that are activated.

    Impact on Gene Expression Profiles Related to Lipid Metabolism and Homeostasis in Model Organisms

    The metabolic fate of this compound and its constituent fatty acids can significantly impact gene expression profiles related to lipid metabolism. Fatty acids and their derivatives can act as signaling molecules that regulate the activity of transcription factors, thereby controlling the expression of genes involved in lipid synthesis, storage, and catabolism. nih.govnih.gov

    Key transcription factors in lipid homeostasis, such as Peroxisome Proliferator-Activated Receptors (PPARs), are known to be regulated by fatty acids. nih.gov The oleic and alpha-linolenic acid components of this TAG, once released by lipolysis, can bind to and activate PPARs. For instance, activation of PPAR-α typically upregulates genes involved in fatty acid oxidation, while PPAR-γ is a master regulator of adipogenesis and lipid storage. nih.govresearchgate.net

    Table 2: Examples of Genes Potentially Regulated by Metabolites of this compound
    Gene CategorySpecific Genes (Examples)FunctionPotential RegulationReference
    TAG SynthesisGPAT, AGPAT, DGAT1, DGAT2Enzymes in the Kennedy pathway for TAG assembly.Expression can be altered by fatty acid availability. nih.gov, researchgate.net
    Lipid Droplet ProteinsPLIN1, CIDE-a, FSP27Regulate lipid droplet size, fusion, and lipolysis.Expression is responsive to metabolic state and signaling (e.g., via PPARs). nih.gov
    Fatty Acid OxidationCPT1, ACOX1Key enzymes in mitochondrial and peroxisomal β-oxidation.Upregulated by PPAR-α activation. nih.gov, researchgate.net
    Fatty Acid Desaturation/ElongationFADS1, FADS2, ELOVLEnzymes for converting ALA to EPA and DHA.Expression influenced by substrate availability and hormonal signals. mdpi.com

    Investigations in Specific In Vitro Cellular Models

    In vitro studies using cultured cells provide a controlled environment to dissect the molecular mechanisms through which the constituent fatty acids of this compound exert their effects. These models are crucial for understanding their direct influence on cell differentiation, lipid handling, and inflammatory responses.

    The process of adipogenesis, or the differentiation of preadipocytes into mature fat-storing adipocytes, is tightly regulated by a cascade of transcription factors. The fatty acid components of this compound have demonstrated different regulatory roles in this process, primarily studied in the 3T3-L1 preadipocyte cell line.

    Table 1: Effects of Oleic Acid and Alpha-linolenic Acid on Adipocyte Differentiation Markers in 3T3-L1 Cells

    Fatty Acid Key Transcription Factor Effect on Expression Outcome
    Oleic Acid PPARγ Increased Promotes Adipogenesis
    Oleic Acid C/EBPα Increased Promotes Adipogenesis
    Alpha-linolenic Acid PPARγ Decreased Inhibits Adipogenesis
    Alpha-linolenic Acid C/EBPα Decreased Inhibits Adipogenesis

    Hepatic steatosis, the accumulation of fat in liver cells (hepatocytes), is a key feature of metabolic disease. In vitro models, often using cell lines like HepG2, are used to study the direct effects of fatty acids on lipid accumulation in the liver.

    Oleic acid is commonly used to induce an in vitro model of steatosis, as it reliably leads to the formation of lipid droplets within hepatocytes. nih.gov This lipid accumulation is associated with changes in the expression of genes involved in lipogenesis. For instance, while oleic acid treatment can lead to fat accumulation, some studies show it can paradoxically decrease the expression of key lipogenic regulators like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN), suggesting that the primary mechanism of accumulation is through increased uptake of external fatty acids rather than de novo synthesis. nih.govnih.gov

    Conversely, alpha-linolenic acid is suggested to have a protective role. It has been shown to suppress the biosynthesis of cholesterol and triacylglycerol by down-regulating the expression of SREBP-1c and SREBP-2. nih.gov By inhibiting these pathways, ALA may counteract the lipid-accumulating effects of oleic acid in hepatocytes. nih.gov

    Macrophages play a critical role in the inflammation associated with metabolic diseases. Their metabolism and inflammatory state are heavily influenced by the surrounding lipid environment.

    Table 2: Effects of Alpha-linolenic Acid on Inflammatory Markers in Macrophage Models

    Cell Line Stimulus Cytokine/Mediator Effect of ALA Treatment
    THP-1 LPS TNF-α Decreased Production
    THP-1 LPS IL-6 Decreased Production
    THP-1 LPS IL-1β Decreased Production
    RAW264.7 LPS Nitric Oxide (NO) Decreased Production
    RAW264.7 LPS iNOS Expression Decreased
    RAW264.7 LPS COX-2 Expression Decreased

    Functional Research in Non-Human In Vivo Models

    Animal models, particularly rodents, provide a systemic context to understand how the constituent fatty acids of this compound influence whole-body metabolism, energy storage, and tissue structure.

    Alpha-linolenic acid has been shown to be effective in lowering plasma cholesterol and triglycerides. nih.govmdpi.com Diets with a low ratio of linoleic acid to alpha-linolenic acid have been associated with reduced body weight, a smaller liver index, and lower plasma triglyceride levels in mice fed a high-fat diet. mdpi.com Furthermore, both oleic and alpha-linolenic acids have been shown to rescue obese mice from insulin resistance, partly by reducing tissue inflammation and decreasing macrophage infiltration. oup.com

    Table 3: Comparative Effects of Dietary Oleic Acid and Alpha-linolenic Acid on Plasma Lipids in Rodent Models

    Fatty Acid Total Cholesterol LDL-Cholesterol Triglycerides
    Oleic Acid Lowered Lowered Variable
    Alpha-linolenic Acid Lowered Lowered Lowered

    Adipose tissue is a dynamic organ that remodels in response to nutritional cues. This involves changes in adipocyte size, inflammation, and the expression of metabolic genes.

    In mice fed high-fat diets, a diet enriched with oleic acid was associated with lower body fat accumulation compared to a stearic acid-rich diet and was linked to the upregulation of thermogenesis. nih.govmdpi.com Supplementing a normal diet with high-oleic peanuts led to reduced body weight and peri-gonadal adipose-to-body weight ratio in mice. researchgate.net This was associated with changes in the expression of genes involved in lipolysis and lipogenesis within the adipose tissue. researchgate.net

    Investigations into its Modulatory Effects on Inflammatory Responses in Animal Models (e.g., through n-3 fatty acid contribution)

    The inflammatory response is a complex biological process critical for host defense. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The lipid composition of cellular membranes, which can be influenced by dietary intake of fatty acids, plays a significant role in modulating inflammatory pathways. This compound, as a triglyceride containing the n-3 polyunsaturated fatty acid (PUFA) alpha-linolenic acid (ALA), is investigated for its potential anti-inflammatory properties primarily through the contribution of its ALA component.

    Preclinical studies in animal models have demonstrated that dietary ALA can exert notable anti-inflammatory effects. nih.govcommunicatiekliniek.be The primary mechanism is believed to be the competitive metabolism of ALA with n-6 PUFAs, such as linoleic acid. This competition shifts the balance of eicosanoid production from pro-inflammatory prostaglandins and leukotrienes, derived from the n-6 fatty acid arachidonic acid, towards less inflammatory or anti-inflammatory mediators. nih.gov Furthermore, ALA can be endogenously, albeit inefficiently, converted to the long-chain n-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to potent anti-inflammatory lipid mediators known as resolvins and protectins. nih.govmdpi.com

    In a mouse model of colonic inflammation, administration of a low dose of ALA was shown to significantly ameliorate clinical manifestations, body weight loss, and histological damage. nih.gov This protective effect was associated with the modulation of T-helper (Th) cell pathways, specifically through the Th1/Th2/Th17 axis. nih.gov Research in hypercholesterolemic subjects has also shown that diets enriched with ALA can decrease markers of vascular inflammation and endothelial activation. researchgate.net Specifically, an ALA-rich diet led to significant reductions in C-reactive protein (CRP), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are key molecules in the inflammatory process of atherosclerosis. researchgate.net These findings suggest that the ALA component of triglycerides like this compound can contribute to a systemic anti-inflammatory effect.

    The table below summarizes findings from preclinical studies on the effects of ALA on key inflammatory markers.

    Model Key Inflammatory Markers Investigated Observed Effect of ALA Administration Reference
    Mouse Model of ColitisInterleukin-2 (IL-2), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), Interleukin-17A (IL-17A)Recovery of cytokine levels changed by inflammation-inducing agents. nih.gov
    Hypercholesterolemic Humans (Clinical Study)C-reactive protein (CRP), Vascular cell adhesion molecule-1 (VCAM-1), E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1)Significant decrease in CRP, VCAM-1, E-selectin, and ICAM-1. researchgate.net
    Rat Model of HypertensionC-reactive protein (CRP)Reduction in the inflammation marker CRP. mdpi.com
    Mouse Model (High-Fat Diet)Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Monocyte chemoattractant protein-1 (MCP-1)Reduction in serum levels of pro-inflammatory cytokines. fapesp.br

    Studies on its Impact on Specific Organ Lipid Accumulation in Preclinical Models

    Ectopic lipid accumulation, particularly in the liver (hepatic steatosis), is a hallmark of metabolic dysfunction and is closely associated with conditions like non-alcoholic fatty liver disease (NAFLD). The fatty acid composition of dietary triglycerides can significantly influence lipid deposition in various organs. The presence of alpha-linolenic acid in this compound suggests a potential role in modulating organ lipid accumulation, which has been explored in several preclinical models.

    Studies utilizing animal models have consistently shown that dietary supplementation with ALA is effective in preventing or mitigating hepatic steatosis. nih.govresearchgate.netnih.gov In mice fed a high-fat diet, ALA supplementation was found to reduce the accumulation of fat in the liver, improve glucose tolerance, and decrease insulin resistance. nih.govresearchgate.net The mechanisms underlying this effect are multifaceted, involving the modulation of genes related to fatty acid synthesis, oxidation, and transport.

    One study demonstrated that ALA-rich flaxseed oil effectively attenuated ethanol-induced hepatic lipid accumulation in mice. researchgate.net The protective effect was associated with the normalization of lipid metabolism in both adipose tissue and the liver. Specifically, the flaxseed oil diet counteracted alcohol-induced increases in hepatic fatty acid uptake and triglyceride synthesis. researchgate.net Another study investigating a high-fat diet model in Wistar rats found that oils rich in ALA reduced visceral fat weight and weight gain, and ameliorated hepatic steatosis. nih.gov This was accompanied by a decrease in the pro-inflammatory cytokine IL-6 and an increase in the anti-inflammatory cytokine IL-10, suggesting a link between reduced inflammation and decreased lipid accumulation. nih.gov These findings indicate that triglycerides containing ALA, such as this compound, could play a beneficial role in managing conditions characterized by excessive lipid deposition in the liver.

    The following table details the results from preclinical studies on the impact of ALA on organ lipid accumulation.

    Model Organ of Focus Key Parameters Measured Observed Effect of ALA Administration Reference
    Mice on High-Fat DietLiverHepatic steatosis, Liver fat concentration, Glucose tolerance, Insulin resistanceReduced hepatic steatosis and modified fat concentration; Improved glucose tolerance and reduced insulin resistance. nih.govresearchgate.net
    Wistar Rats on High-Fat DietLiver, Visceral Adipose TissueLiver histology, Visceral fat weight, Weight gainReduced hepatic steatosis; Decreased visceral fat weight and overall weight gain. nih.gov
    Mice with Alcoholic Liver DiseaseLiver, Adipose TissueHepatic lipid accumulation, Adipose tissue lipolysis, Hepatic fatty acid uptake and synthesisAttenuated ethanol-induced hepatic lipid accumulation; Normalized lipid metabolism in the adipose tissue-liver axis. researchgate.net

    Advanced Analytical Methodologies for Glycerol 1,2 Dioleate 3 Alpha Linolenate

    High-Resolution Chromatographic Separation Techniques

    Chromatography is a fundamental tool for the isolation of Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate from intricate mixtures of lipids. The choice of chromatographic technique is pivotal for achieving the requisite resolution to separate isomeric and isobaric species.

    High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of TAGs. For the analysis of Glycerol 1,2-dioleate 3-alpha-linolenate and its isomers, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the separation is based on the hydrophobicity of the molecules. The retention of TAGs is influenced by their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds.

    A novel HPLC-ESI-Q-ToF approach has been developed for the determination of fatty acids and acylglycerols. This method utilizes a reversed-phase column and a polar gradient ranging from methanol (B129727)/water to methanol/isopropanol with post-column addition of ammonium (B1175870) acetate (B1210297) to facilitate electrospray ionization. uva.nl This setup allows for the effective separation of non-polar triglycerides. uva.nl

    The following table summarizes typical parameters for the RP-HPLC separation of triacylglycerols:

    ParameterTypical Value/ConditionPurpose
    Stationary Phase C18 (Octadecylsilane)Provides a non-polar surface for hydrophobic interactions.
    Mobile Phase Gradient of Acetonitrile and Isopropanol/AcetoneAllows for the elution of a wide range of TAGs with varying polarities.
    Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)ELSD provides universal detection for non-volatile analytes, while MS offers structural information.

    Gas Chromatography (GC) is the gold standard for the detailed analysis of the fatty acid composition of triacylglycerols like this compound. This analysis is performed after the hydrolysis of the triglyceride into its constituent fatty acids and glycerol, followed by the derivatization of the fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs).

    The process involves:

    Hydrolysis (Saponification): The ester bonds of the triglyceride are cleaved using a strong base (e.g., potassium hydroxide (B78521) in methanol) to yield glycerol and the potassium salts of the fatty acids.

    Derivatization (Esterification): The fatty acid salts are then converted into FAMEs using an acid catalyst (e.g., boron trifluoride in methanol).

    The resulting FAMEs are then analyzed by GC, most commonly with a flame ionization detector (FID) or a mass spectrometer (MS). The separation of FAMEs on a GC column is based on their boiling points and polarity. The retention times of the individual FAMEs are compared to those of known standards for identification. GC-MS provides definitive identification by comparing the mass spectra of the eluted FAMEs with spectral libraries. researchgate.netjournal-of-agroalimentary.ronih.gov This method allows for the precise quantification of oleic acid and alpha-linolenic acid, confirming the fatty acid composition of the parent triglyceride. researchgate.netjournal-of-agroalimentary.ro

    A typical GC-MS method for FAMEs analysis is outlined in the table below:

    ParameterTypical Value/ConditionPurpose
    Column Fused-silica capillary column coated with a polar stationary phase (e.g., cyanopropyl polysiloxane)Enables separation of FAMEs based on chain length and degree of unsaturation.
    Carrier Gas Helium or HydrogenTransports the FAMEs through the column.
    Oven Temperature Program Ramped from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C)Allows for the sequential elution of FAMEs with different volatilities.
    Detector Mass Spectrometer (MS)Provides mass spectral data for unambiguous identification of each FAME.

    Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both LC and GC for the analysis of triglycerides. shimadzu.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com This technique offers several advantages, including faster analysis times, lower consumption of organic solvents, and unique selectivity. shimadzu.comnih.gov

    For the separation of this compound and its isomers, capillary SFC with a cyanopropyl-polysiloxane stationary phase has proven effective. nih.gov This method can resolve TAGs with identical acyl carbon numbers and degrees of unsaturation, such as the isomers of oleoyl-linolenoyl-glycerol. nih.gov The resolution of 1,3-dioleoyl-2-alpha-linolenoyl-sn-glycerol has been successfully demonstrated, showcasing the capability of SFC to separate positional isomers. nih.gov

    The following table details typical conditions for SFC analysis of triacylglycerols:

    ParameterTypical Value/ConditionPurpose
    Mobile Phase Supercritical Carbon Dioxide with a modifier (e.g., Methanol, Acetonitrile)The composition of the mobile phase can be tuned to optimize selectivity.
    Stationary Phase Cyanopropyl-polysiloxane or Octadecylsilane (C18)Offers different selectivities for TAG separation.
    Column Temperature 40-60°CInfluences the density and solvating power of the supercritical fluid.
    Pressure 100-200 barMaintains the mobile phase in a supercritical state.
    Detector UV Detector, ELSD, or Mass Spectrometer (MS)Provides detection and structural information for the separated TAGs.

    Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantitative Analysis

    Mass spectrometry is an indispensable tool for the detailed structural analysis and quantification of this compound. When coupled with chromatographic separation, MS provides a wealth of information regarding the molecular weight, fatty acid composition, and positional distribution of fatty acids on the glycerol backbone.

    Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like triglycerides. In ESI-MS, TAGs are typically detected as adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions. researchgate.net The resulting mass spectrum provides the molecular weight of the intact triglyceride.

    Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (LC-IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govnih.gov This technique measures the collision cross-section (CCS) of an ion, which is a characteristic property that can be used to differentiate between isomeric lipids that have the same mass-to-charge ratio. nih.gov For complex mixtures of triglycerides, LC-IM-MS can resolve co-eluting isomers, providing a higher degree of confidence in their identification. nih.gov This is particularly valuable for distinguishing this compound from its isomers.

    Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of triglycerides, including the identification and positional analysis of their fatty acyl chains. In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the fatty acid constituents.

    The fragmentation of ammoniated TAGs typically involves the neutral loss of a fatty acid as ammonia (B1221849) and the free acid (RCOOH + NH₃). The relative abundance of the resulting diacylglycerol-like fragment ions can be used to distinguish between positional isomers. The loss of a fatty acid from the sn-2 position is generally less favored than from the sn-1 and sn-3 positions. By analyzing the ratios of the fragment ions corresponding to the loss of oleic acid and alpha-linolenic acid, it is possible to determine the position of the alpha-linolenoyl chain.

    The table below illustrates the expected major fragment ions in the MS/MS spectrum of the [M+NH₄]⁺ adduct of this compound (OOLn) and its isomer OLO.

    Precursor Ion (m/z)Fatty Acid LostProduct Ion (m/z)Positional Implication
    [OOLn+NH₄]⁺ Oleic Acid[M+NH₄ - C₁₈H₃₄O₂]⁺Loss from sn-1 or sn-2
    Alpha-Linolenic Acid[M+NH₄ - C₁₈H₃₀O₂]⁺Loss from sn-3 (favored)
    [OLO+NH₄]⁺ Oleic Acid[M+NH₄ - C₁₈H₃₄O₂]⁺Loss from sn-1 or sn-3 (favored)
    Alpha-Linolenic Acid[M+NH₄ - C₁₈H₃₀O₂]⁺Loss from sn-2 (less favored)

    This differential fragmentation pattern allows for the unambiguous identification of this compound and its distinction from other positional isomers. nih.gov

    MALDI-TOF MS in High-Throughput Lipid Profiling

    Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the high-throughput analysis of lipids, including triacylglycerols. This technique allows for the rapid analysis of complex lipid mixtures with minimal sample preparation, making it suitable for large-scale lipid profiling studies. In the context of this compound, MALDI-TOF MS can provide valuable information on its presence and relative abundance in a sample.

    The process involves co-crystallizing the lipid extract with a matrix material on a target plate. A laser is then used to irradiate the crystals, leading to the desorption and ionization of the analyte molecules, which are subsequently analyzed based on their mass-to-charge ratio. For triglycerides, this method typically results in the detection of intact molecules, often as sodiated adducts, with limited fragmentation. slideshare.net

    Tandem mass spectrometry (MALDI-TOF/TOF) further enhances the analytical capabilities by allowing for the structural elucidation of the detected TAGs. gerli.com Through collision-induced dissociation (CID), specific fragmentation patterns can be generated that help to identify the fatty acid constituents of the molecule. wustl.eduugent.be For this compound, this would involve observing the neutral losses of oleic acid and alpha-linolenic acid, confirming its composition. The high-throughput nature of MALDI-TOF MS makes it a valuable technique in lipidomics for screening large numbers of samples to identify changes in the lipid profile. waters.comgerli.comcreative-proteomics.com

    Table 1: Key Features of MALDI-TOF MS for Triglyceride Analysis
    FeatureDescriptionRelevance to this compound Analysis
    High ThroughputEnables the rapid analysis of numerous samples. waters.comFacilitates the screening of its presence across many biological samples.
    Minimal FragmentationPrimarily detects intact molecular ions, simplifying spectral interpretation. slideshare.netAllows for the clear identification of the molecular weight of the intact triglyceride.
    Tandem MS (TOF/TOF) CapabilityProvides detailed structural information through fragmentation analysis. gerli.comwustl.eduConfirms the fatty acid composition (two oleic acids and one alpha-linolenic acid).
    High SensitivityCapable of detecting low-abundance lipid species.Enables detection even at low physiological concentrations.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Characterization

    One-dimensional ¹H and ¹³C NMR spectroscopy provides a global view of the molecular structure of this compound. The ¹H NMR spectrum reveals characteristic signals for different proton environments within the molecule. For instance, the protons on the glycerol backbone, the olefinic protons of the unsaturated fatty acid chains, and the terminal methyl protons all resonate at distinct chemical shifts. creative-proteomics.comnih.gov

    The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. ugent.be The carbonyl carbons of the ester linkages, the carbons of the double bonds, and the carbons of the glycerol moiety each give rise to specific signals. tabaslab.com The chemical shifts of these signals can be used to confirm the presence of oleate (B1233923) and linolenate chains.

    Table 2: Typical ¹H NMR Chemical Shift Ranges for Triacylglycerols
    Proton TypeTypical Chemical Shift (ppm)
    Terminal Methyl Protons (-CH₃)0.8 - 1.0
    Methylene Protons (-(CH₂)n-)1.2 - 1.4
    Allylic Protons (-CH₂-CH=)1.9 - 2.1
    Glycerol Backbone Protons (sn-1, sn-3)4.1 - 4.3
    Glycerol Backbone Proton (sn-2)5.2 - 5.3
    Olefinic Protons (-CH=CH-)5.3 - 5.4
    Table 3: Typical ¹³C NMR Chemical Shift Ranges for Triacylglycerols
    Carbon TypeTypical Chemical Shift (ppm)
    Terminal Methyl Carbon (-CH₃)14.0 - 14.2
    Methylene Carbons (-(CH₂)n-)22.0 - 34.0
    Glycerol Backbone Carbons (sn-1, sn-3)62.0 - 63.0
    Glycerol Backbone Carbon (sn-2)68.0 - 70.0
    Olefinic Carbons (-CH=CH-)127.0 - 131.0
    Carbonyl Carbons (-C=O)172.0 - 174.0

    Two-dimensional NMR techniques are crucial for unambiguously assigning the specific positions of the oleoyl (B10858665) and α-linolenoyl chains on the glycerol backbone of this compound.

    COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to trace the connectivity within the fatty acid chains and the glycerol moiety. mdpi.com

    HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum based on the more resolved ¹H spectrum. mdpi.com

    HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is particularly powerful for determining the positional isomers of TAGs. It shows correlations between protons and carbons that are two or three bonds apart. mdpi.com By observing the correlation between the glycerol protons and the carbonyl carbons of the fatty acids, the exact esterification pattern can be determined.

    Development and Validation of Targeted Lipidomics Assays

    Targeted lipidomics aims to accurately quantify a predefined set of lipid species, such as this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for these assays. nih.govshimadzu.com

    The development of a targeted assay involves several key steps:

    Selection of Precursor and Product Ions : For this compound, the precursor ion would be its molecular ion (or an adduct), and the product ions would be fragments corresponding to the neutral loss of its constituent fatty acids.

    Optimization of MS Parameters : This includes optimizing parameters such as collision energy to achieve the most sensitive and specific detection.

    Chromatographic Separation : Developing a robust liquid chromatography method to separate the target analyte from other isomeric and isobaric lipids is critical for accurate quantification. nih.gov

    Assay Validation : The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.

    Advanced Sample Preparation Strategies for Specific Triglyceride Enrichment and Analysis

    The quality of lipidomic data is highly dependent on the sample preparation methods used. The goal is to efficiently extract lipids while minimizing degradation and contamination.

    Several methods have been developed for the extraction of lipids from various biological samples. The choice of method depends on the sample type and the target lipid class.

    Folch and Bligh-Dyer Methods : These are classic liquid-liquid extraction methods that use a mixture of chloroform (B151607) and methanol to extract lipids. slideshare.netgerli.comugent.benih.gov They are widely used and have been shown to be effective for a broad range of lipid classes. nih.gov

    Solid-Phase Extraction (SPE) : SPE offers a more selective approach to lipid extraction and can be used to enrich for specific lipid classes, such as triglycerides. researchgate.netnih.govspringernature.com This can be particularly useful for reducing the complexity of the sample matrix before analysis.

    Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technique and can be highly selective for nonpolar lipids like triglycerides. eurekaselect.comresearchgate.netnih.govnih.gov

    Table 4: Comparison of Lipid Extraction Methods
    MethodPrincipleAdvantagesDisadvantages
    Folch / Bligh & DyerLiquid-liquid extraction with chloroform/methanol. ugent.benih.govWell-established, good recovery for a broad range of lipids. nih.govUse of toxic chlorinated solvents, can be labor-intensive.
    Solid-Phase Extraction (SPE)Selective adsorption of lipids onto a solid support. researchgate.netnih.govHigh selectivity, potential for automation. springernature.comCan be more expensive, method development may be required.
    Supercritical Fluid Extraction (SFE)Extraction using a supercritical fluid (e.g., CO₂). researchgate.netnih.govEnvironmentally friendly, highly selective for nonpolar lipids. nih.govRequires specialized equipment.

    Chromatographic Cleanup and Fractionation for Enhanced Specificity

    The accurate quantification and characterization of this compound (OOLn) from complex biological or food matrices necessitate advanced analytical methodologies. Due to the presence of numerous other lipid species with similar physicochemical properties, a multi-step approach involving cleanup and fractionation is essential to remove interfering compounds and enhance analytical specificity. Chromatographic techniques are central to this process, allowing for the isolation of the triacylglycerol (TAG) fraction and subsequent separation of individual TAG molecules.

    Solid-Phase Extraction (SPE) for Initial Sample Cleanup

    Solid-phase extraction (SPE) is a widely used technique for the initial cleanup and purification of samples. wikipedia.org It operates on the principle of affinity between solutes in a liquid phase (the sample) and a solid stationary phase, effectively separating components of a mixture. wikipedia.org For the analysis of OOLn, SPE is primarily used to isolate the broad class of triacylglycerols from more polar or non-lipid components that could interfere with subsequent analysis.

    The choice of SPE sorbent is critical and depends on the nature of the sample matrix. The two primary modes used for lipid analysis are normal-phase and reversed-phase SPE.

    Normal-Phase SPE: This mode uses a polar stationary phase, such as silica (B1680970) or Florisil. chromatographyonline.com When a lipid extract dissolved in a non-polar solvent is passed through the cartridge, polar compounds (e.g., phospholipids (B1166683), free fatty acids) are retained by the sorbent, while non-polar lipids like triacylglycerols are eluted. chromatographyonline.com This is an effective method for isolating the total TAG fraction.

    Reversed-Phase SPE: This mode employs a non-polar stationary phase, typically bonded with C8 or C18 alkyl chains. chromatographyonline.com It is used to extract non-polar analytes from polar matrices. The TAGs, including OOLn, are retained on the sorbent via hydrophobic interactions, while polar impurities are washed away. The retained TAGs are then eluted with a non-polar solvent. chromatographyonline.com

    The general procedure for SPE involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest.

    StepPurposeTypical Solvents (Normal-Phase SPE for TAGs)Typical Solvents (Reversed-Phase SPE for TAGs)
    ConditioningTo activate the stationary phase and ensure reproducible interactions.Hexane or ChloroformMethanol or Acetonitrile, followed by water
    Sample LoadingTo apply the sample to the sorbent.Sample dissolved in a small volume of non-polar solvent (e.g., hexane).Aqueous sample or sample diluted in a polar solvent.
    WashingTo remove weakly bound interferences.Hexane with a small percentage of a more polar solvent (e.g., diethyl ether).Water or water/methanol mixture.
    ElutionTo recover the purified triacylglycerols.Chloroform or Diethyl Ether.Hexane, Acetonitrile, or Acetone. chromatographyonline.com

    High-Performance Liquid Chromatography (HPLC) for High-Resolution Fractionation

    Following initial cleanup by SPE, high-performance liquid chromatography (HPLC) is employed for the high-resolution separation of the triacylglycerol fraction. Different HPLC modes can be utilized to separate TAGs based on various molecular characteristics.

    Normal-Phase HPLC: This technique separates lipid classes based on the polarity of their head groups. Using a silica column, a mobile phase gradient can effectively separate TAGs from other lipid classes like diacylglycerols or sterol esters that may have co-eluted during SPE. nih.govnih.gov For instance, a mobile phase system of hexane, isopropanol, and acetic acid has been used to separate neutral lipid classes. nih.gov

    Silver Ion HPLC (Ag+-HPLC): This technique offers enhanced specificity by separating TAGs based on the number, position, and geometry (cis/trans) of the double bonds in their fatty acyl chains. The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds of unsaturated fatty acids. The strength of this interaction increases with the degree of unsaturation, allowing for the separation of TAGs that are inseparable by RP-HPLC alone. This method is particularly useful for distinguishing between TAG isomers.

    HPLC MethodStationary PhaseTypical Mobile PhasePrinciple of SeparationSpecificity for OOLn
    Normal-Phase HPLCSilica GelHexane/Isopropanol/Acetic Acid nih.govSeparates based on head group polarity (separates lipid classes).Isolates the total TAG fraction from other lipid classes.
    Reversed-Phase HPLCC18 or ODS gimitec.comAcetonitrile/Acetone researchgate.netSeparates based on partition number (hydrophobicity). gimitec.comSeparates OOLn from TAGs with different carbon numbers or degrees of unsaturation (e.g., OOO, OOL).
    Silver Ion HPLCSilica gel impregnated with silver ions.Hexane/Acetonitrile or Dichloromethane/DichloroethaneSeparates based on number and position of double bonds.Provides high specificity by separating OOLn from other C54 TAGs with a different number or type of unsaturated fatty acids.

    Supercritical Fluid Chromatography (SFC)

    Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for TAG analysis, offering different selectivities and often shorter analysis times. gimitec.com Using a supercritical fluid like carbon dioxide as the mobile phase, SFC can effectively separate complex TAG mixtures. Research has demonstrated that SFC with a cyanopropyl-polysiloxane stationary phase can resolve TAGs containing positional isomers of fatty acids, such as alpha-linolenic acid and gamma-linolenic acid, even when they have the same carbon number and degree of unsaturation. nih.gov This capability is crucial for achieving the high level of specificity required to confirm the identity of this compound and distinguish it from other closely related isomers. nih.gov

    By combining these chromatographic cleanup and fractionation techniques, analysts can effectively isolate this compound from complex matrices, remove interfering substances, and achieve the high degree of specificity necessary for accurate and reliable analysis.

    Comparative Biochemical Studies and Structural Analogues

    Comparative Analysis with Other Positional Isomers of Dioleate Alpha-Linolenate Glycerols

    Triglycerides with the same fatty acid composition can exist as different positional isomers, depending on which carbon of the glycerol (B35011) backbone each fatty acid is attached to. nih.gov This structural difference, known as stereospecific numbering (sn), is not trivial; it dictates how the molecule is processed by digestive enzymes, thereby altering its metabolic fate. researchgate.net

    The primary enzyme responsible for triglyceride digestion in the small intestine is pancreatic lipase (B570770), which exhibits stereospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions. researchgate.netresearchgate.net The fatty acid at the sn-2 position is typically absorbed as a 2-monoacylglycerol (2-MAG). researchgate.net This enzymatic specificity leads to significant metabolic differences between positional isomers of a dioleoyl-alpha-linolenoyl-glycerol.

    Let's consider the target molecule and its main positional isomers:

    sn-1,2-dioleoyl-3-α-linolenoyl-glycerol (OOLn): Upon hydrolysis by pancreatic lipase, oleic acid from the sn-1 position and alpha-linolenic acid from the sn-3 position are released as free fatty acids. The remaining molecule is absorbed as sn-2-oleoyl-glycerol (a monoglyceride).

    sn-1,3-dioleoyl-2-α-linolenoyl-glycerol (OLnO): This isomer has been identified in various natural fats, including butterfat. caymanchem.com Pancreatic lipase would cleave the oleic acids from both the sn-1 and sn-3 positions. The resulting molecule absorbed would be sn-2-α-linolenoyl-glycerol.

    sn-1-α-linolenoyl-2,3-dioleoyl-glycerol (LnOO): In this case, lipase would release alpha-linolenic acid from the sn-1 position and oleic acid from the sn-3 position, leaving sn-2-oleoyl-glycerol to be absorbed, the same monoglyceride as from the OOLn isomer.

    The key distinction lies in which free fatty acids are immediately liberated and which fatty acid remains on the glycerol backbone for absorption. In the case of OOLn and LnOO, the absorbed monoglyceride contains oleic acid, whereas for OLnO, the monoglyceride contains the essential omega-3 fatty acid, alpha-linolenic acid. This difference can influence the subsequent re-esterification of triglycerides within intestinal cells and the composition of chylomicrons that enter circulation. msdmanuals.com

    Positional Isomersn-1 Fatty Acidsn-2 Fatty Acidsn-3 Fatty AcidProducts of Pancreatic Lipase Hydrolysis
    Glycerol 1,2-dioleate 3-alpha-linolenate (OOLn)Oleic AcidOleic Acidα-Linolenic Acid1x Oleic Acid (free), 1x α-Linolenic Acid (free), 1x 2-Oleoyl-glycerol (2-MAG)
    Glycerol 1,3-dioleate 2-alpha-linolenate (OLnO)Oleic Acidα-Linolenic AcidOleic Acid2x Oleic Acid (free), 1x 2-α-Linolenoyl-glycerol (2-MAG)
    Glycerol 1-alpha-linolenate 2,3-dioleate (LnOO)α-Linolenic AcidOleic AcidOleic Acid1x α-Linolenic Acid (free), 1x Oleic Acid (free), 1x 2-Oleoyl-glycerol (2-MAG)

    Functional and Metabolic Distinctions from Triglycerides with Varied Fatty Acyl Compositions

    Compared to Saturated Triglycerides (e.g., Tripalmitin): Triglycerides with long-chain saturated fatty acids like palmitic acid have higher melting points and are processed differently. The formation of soaps with calcium in the intestine can be an issue with saturated fatty acids released at the sn-1 and sn-3 positions, potentially affecting mineral absorption. researchgate.net Furthermore, the metabolic effects of palmitic acid are distinct from those of oleic and alpha-linolenic acids, with different implications for lipid metabolism. nih.gov

    Compared to Monounsaturated Triglycerides (e.g., Triolein): While OOLn contains oleic acid, the presence of alpha-linolenic acid (ALA) adds a critical functional dimension. ALA is an essential fatty acid that the human body cannot synthesize. It serves as a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have well-established roles in cellular function. researchgate.net Triolein lacks this essential precursor.

    Compared to Omega-6 Triglycerides (e.g., Trilinolein): Trilinolein (B126924) is composed of linoleic acid (LA), an essential omega-6 fatty acid. Both ALA and LA are essential and compete for the same metabolic enzymes for elongation and desaturation. nih.gov Therefore, a triglyceride like OOLn contributes to the body's omega-3 pool, while trilinolein contributes to the omega-6 pool. The balance between omega-3 and omega-6 fatty acid intake is critical for modulating various physiological processes. researchgate.net

    Compared to Triglycerides with Medium-Chain Fatty Acids (MCTs): MCTs are absorbed and metabolized much more rapidly than long-chain fatty acids like oleic and alpha-linolenic acid. They are transported directly to the liver via the portal vein, providing a quick source of energy. mdpi.com OOLn, as a long-chain triglyceride, follows the standard absorption pathway involving chylomicron formation and transport through the lymphatic system. msdmanuals.com

    Triglyceride TypeExample CompoundPrimary Fatty Acid(s)Key Metabolic/Functional Distinctions
    Target CompoundThis compoundOleic Acid (18:1n-9), α-Linolenic Acid (18:3n-3)Provides both monounsaturated fat and an essential omega-3 fatty acid precursor (ALA).
    SaturatedTripalmitinPalmitic Acid (16:0)Higher melting point; metabolic effects differ from unsaturated fats. nih.gov
    MonounsaturatedTrioleinOleic Acid (18:1n-9)Lacks essential fatty acids.
    Omega-6 PolyunsaturatedTrilinoleinLinoleic Acid (18:2n-6)Provides an essential omega-6 fatty acid (LA), which competes with ALA for metabolism. nih.gov
    Medium-ChainTricaprylinCaprylic Acid (8:0)Rapidly absorbed and metabolized for quick energy; does not require chylomicron transport. mdpi.com

    Research on Chemically Synthesized Analogues and Their Biological Activities in Experimental Systems

    The synthesis of triglyceride analogues, often referred to as structured lipids, is a significant area of research in food science and nutrition. mdpi.com Structured lipids are triglycerides that have been modified through chemical or enzymatic processes to contain a specific combination of fatty acids at defined positions on the glycerol backbone. researchgate.netmdpi.com This allows for the creation of novel fats with tailored physical properties and targeted health benefits.

    The primary method for synthesizing these analogues is enzymatic interesterification, which uses sn-1,3 specific lipases to exchange fatty acids at the outer positions of a starting triglyceride with new fatty acids. researchgate.net This technique allows for precise control over the final structure.

    Research into analogues related to this compound often focuses on creating triglycerides with specific combinations of fatty acids to achieve desired physiological effects in experimental models.

    Enhancing Omega-3 Delivery: Analogues have been synthesized to incorporate beneficial fatty acids like EPA and DHA alongside others. For instance, structured lipids containing medium-chain fatty acids at the sn-1 and sn-3 positions and an omega-3 fatty acid at the sn-2 position (an MLM-type lipid) are designed to provide both rapid energy and an efficiently absorbed essential fatty acid. mdpi.com

    Mimicking Natural Fats: A major area of research is the synthesis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a structured lipid designed to mimic the primary triglyceride structure found in human milk. researchgate.netnih.gov Studies on these analogues provide a framework for how a synthesized triglyceride like a specific OOLn isomer could be evaluated for its nutritional properties.

    Investigating Metabolic Effects: By creating specific triglyceride structures, researchers can investigate how the position of a single fatty acid alters metabolism and health outcomes. Studies using structured lipids have shown that placing omega-3 fatty acids at the sn-2 position can influence plasma triglyceride levels and body fat accumulation in animal models. mdpi.com For example, rice bran oil structured with alpha-linolenic acid at the sn-1 and sn-3 positions has demonstrated hypocholesterolemic properties. mdpi.com

    Analogue/Structured Lipid TypeGeneral Structure (sn-1, sn-2, sn-3)Research Objective / RationaleObserved Biological Activities in Experimental Systems
    MLM-type LipidsMedium-Chain FA, Long-Chain PUFA, Medium-Chain FAProvide both rapid energy (MCFA) and efficient absorption of essential fatty acids (LC-PUFA). mdpi.comCan offer both quick and sustained energy release, showing potential metabolic advantages. mdpi.com
    OPO-type LipidsOleic Acid, Palmitic Acid, Oleic AcidMimic the primary triglyceride in human milk fat to improve infant nutrition. researchgate.netIncreased calcium absorption and altered gut microbiota in preclinical models. researchgate.net
    ALA-Enriched LipidsALA, Various FA, ALAIncrease dietary intake of omega-3s and study their specific metabolic effects.Shown to have hypocholesterolemic and hypolipidemic properties in animal studies. mdpi.com

    Computational and Theoretical Modeling of Glycerol 1,2 Dioleate 3 Alpha Linolenate

    Molecular Dynamics Simulations of Conformational Behavior and Membrane Interactions

    Molecular dynamics (MD) simulations offer a virtual microscope to observe the movement and conformational changes of Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate over time. By solving Newton's equations of motion for the atoms of the molecule and its surrounding environment, MD simulations can reveal insights into its preferred shapes and how it interacts with cellular components like membranes.

    Detailed research findings from MD simulations on similar triglycerides, such as trioleoylglycerol (TOG), provide a foundational understanding of what can be expected for Glycerol 1,2-dioleate 3-alpha-linolenate. In these simulations, triglycerides are often modeled within a phospholipid bilayer to mimic their presence in lipid droplets or their transient interactions with cell membranes. A key aspect of these simulations is the development of accurate force fields, which are sets of parameters that define the potential energy of the system. For complex molecules like mixed-acid triglycerides, these force fields are crucial for obtaining realistic simulation results.

    The conformational behavior of this compound is largely dictated by the flexibility of its three fatty acid chains: two monounsaturated oleic acid chains and one polyunsaturated alpha-linolenic acid chain. Simulations can predict the most probable spatial arrangements of these chains. Two dominant conformations are often observed for triglycerides: a "tuning fork" or "chair" conformation (TOG2:1), where two acyl chains are oriented in one direction and the third in the opposite direction, and an extended "tripod" or "all-trans" conformation (TOG3), where all three chains are roughly parallel. The presence of the more flexible, polyunsaturated alpha-linolenic acid chain in this compound is expected to introduce a higher degree of conformational variability compared to a saturated or monounsaturated triglyceride.

    When interacting with a lipid bilayer, MD simulations can track the insertion depth and orientation of the triglyceride. The more polar glycerol backbone tends to anchor near the hydrophilic headgroup region of the membrane, while the hydrophobic fatty acid tails penetrate the lipid core. The degree of unsaturation in the oleic and alpha-linolenic acid chains influences the packing and fluidity of the surrounding membrane lipids. The kinks introduced by the cis double bonds in these chains can disrupt the ordered packing of saturated lipid tails, thereby increasing membrane fluidity.

    Interactive Data Table: Predicted Conformational States of this compound

    Conformational StateDescriptionPredicted Population (%)Key Interacting Regions with Membrane
    Tuning Fork (Chair)Two acyl chains pointing in one direction, one in the opposite.60-70%Glycerol backbone at the headgroup interface; acyl chains in the hydrophobic core.
    Extended (Tripod)All three acyl chains oriented in a similar direction.20-30%Deeper penetration of all three acyl chains into the membrane core.
    Folded ConformationsAcyl chains folded back upon themselves.5-10%Transient states, may facilitate movement within the membrane.

    In Silico Predictions of Enzymatic Specificity and Substrate Binding

    The metabolic fate of this compound is largely determined by the action of lipases, enzymes that catalyze the hydrolysis of triglycerides. In silico methods, particularly molecular docking, are invaluable for predicting the specificity of different lipases for this mixed-acid triglyceride and for understanding the molecular basis of their interaction.

    Molecular docking simulations predict the preferred binding orientation of a ligand (in this case, this compound) to the active site of a protein (a lipase). The process involves sampling a large number of possible conformations and orientations of the triglyceride within the enzyme's binding pocket and scoring them based on their energetic favorability. A lower binding energy generally indicates a more stable and likely interaction.

    The active site of a lipase (B570770) is typically a hydrophobic pocket containing a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate). The shape and chemical nature of this pocket determine the enzyme's substrate specificity. For a mixed-acid triglyceride like this compound, lipases can exhibit both regioselectivity (preference for hydrolyzing the ester bond at a specific position on the glycerol backbone, i.e., sn-1, sn-2, or sn-3) and fatty acid specificity (preference for a particular type of fatty acid chain).

    Computational studies on various lipases have shown that the length, degree of unsaturation, and position of the double bonds in the fatty acid chains significantly influence binding affinity. For this compound, a lipase with a binding pocket that can accommodate the kinked structures of both oleic and alpha-linolenic acid would be expected to have higher activity. The presence of the polyunsaturated alpha-linolenic acid at the sn-3 position could be a key determinant for recognition by certain lipases.

    By docking this compound into the crystal structures of various lipases (e.g., pancreatic lipase, lipoprotein lipase, and microbial lipases), it is possible to predict which enzymes are most likely to metabolize this triglyceride and at which position they are likely to act. These predictions can then guide experimental studies to validate the enzymatic specificity.

    Interactive Data Table: Hypothetical Docking Scores of this compound with Various Lipases

    Lipase SourcePredicted Binding Energy (kcal/mol)Key Interacting Residues in Active SitePredicted Regioselectivity
    Pancreatic Lipase-8.5Ser152, His263, Phe77sn-1 and sn-3
    Lipoprotein Lipase-9.2Ser132, Asp156, His241sn-1 and sn-3
    Rhizomucor miehei Lipase-7.8Ser144, Asp203, His257sn-1 and sn-3
    Candida antarctica Lipase B-9.5Ser105, Asp187, His224Non-specific

    Application of Quantitative Structure-Activity Relationship (QSAR) Models for Lipid Bioactivity (Theoretical)

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. While specific QSAR models for this compound are not yet established, the theoretical framework of QSAR can be applied to hypothesize how its structure might relate to various bioactivities.

    A QSAR model is developed by first compiling a dataset of molecules with known biological activities. Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical representations of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the molecular descriptors and the biological activity.

    For a lipid molecule like this compound, relevant molecular descriptors could include:

    Topological descriptors: Describing the connectivity of atoms in the molecule.

    Geometrical descriptors: Related to the 3D shape of the molecule, such as its surface area and volume.

    Constitutional descriptors: Including molecular weight and the number of specific atom types.

    Physicochemical descriptors: Such as logP (a measure of lipophilicity) and molar refractivity.

    Quantum chemical descriptors: Derived from quantum mechanical calculations, providing information about the electronic structure.

    The biological activities that could be theoretically predicted for this compound using QSAR models are diverse. For instance, the presence of the omega-3 fatty acid, alpha-linolenic acid, suggests potential anti-inflammatory or cardioprotective effects. A QSAR model could be developed to predict the potency of a series of mixed-acid triglycerides in inhibiting a particular inflammatory enzyme or in activating a beneficial receptor, based on variations in their fatty acid composition and stereochemistry.

    The development of a robust QSAR model for the bioactivity of lipids like this compound would require a large and diverse dataset of related compounds with experimentally determined activities. Once validated, such a model could be a powerful tool for screening virtual libraries of lipids for desired biological effects, thereby accelerating the discovery of novel bioactive lipids for nutritional and therapeutic applications.

    Interactive Data Table: Hypothetical Molecular Descriptors for QSAR Modeling of Triglyceride Bioactivity

    Descriptor TypeSpecific Descriptor ExampleRelevance to Bioactivity of this compound
    ConstitutionalMolecular WeightInfluences transport and distribution in biological systems.
    TopologicalWiener IndexRelates to the branching and overall shape of the molecule.
    GeometricalMolecular Surface AreaAffects interactions with enzymes and receptors.
    PhysicochemicalLogPA key determinant of membrane permeability and bioavailability.
    ElectronicDipole MomentInfluences interactions with polar residues in protein binding sites.

    Future Research Directions in Glycerol 1,2 Dioleate 3 Alpha Linolenate Investigation

    Methodological Advancements for Ultrasensitive Isomer Discrimination

    A significant challenge in lipidomics is the precise identification and quantification of TAG isomers, which have identical masses but differ in the placement of fatty acids on the glycerol (B35011) backbone (regioisomers) or their stereochemical configuration (enantiomers). nih.gov The biological function of a TAG can be highly dependent on its isomeric form. Therefore, developing ultrasensitive and definitive analytical methods is crucial for advancing research into specific molecules like Glycerol 1,2-dioleate 3-alpha-linolenate.

    Future research will likely focus on the refinement and integration of sophisticated mass spectrometry (MS) and chromatographic techniques. nih.govthermofisher.com High-resolution mass spectrometry (HRAM-MS) offers precision in determining the elemental composition, but distinguishing isomers requires more advanced approaches. thermofisher.com Tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragment ions, as the loss of fatty acids from the sn-1/3 positions can differ from the sn-2 position. mdpi.com Techniques like Atmospheric Pressure Chemical Ionization (APCI) often yield diacylglycerol-like fragment ions that help in identifying the fatty acids at different positions. mdpi.com

    High-Performance Liquid Chromatography (HPLC), particularly chiral-phase HPLC, is a powerful tool for separating enantiomers and regioisomers that are indistinguishable by mass alone. acs.orgacs.orgnih.gov The use of specialized columns, such as those with cellulose-tris-(3,5-dimethylphenylcarbamate), has shown success in separating TAG enantiomers. acs.org The combination of these advanced chromatographic separations with high-resolution mass spectrometry (LC-MS) provides a robust platform for the unambiguous identification of specific isomers from complex biological extracts. nih.govmdpi.com Supercritical Fluid Chromatography (SFC) is another promising technique for analyzing the many molecular species of triglycerides. shimadzu.com

    Future advancements may involve novel ion activation techniques in mass spectrometry to generate more structurally informative fragments and the development of new chiral stationary phases in HPLC with greater resolving power for complex TAG mixtures. nih.gov

    Table 1: Comparison of Analytical Techniques for TAG Isomer Discrimination

    Technique Principle Advantages Future Directions
    Tandem Mass Spectrometry (MS/MS) Fragmentation of precursor ions to generate product ions characteristic of the structure. High sensitivity and specificity; provides structural information on fatty acid positions. mdpi.com Development of new fragmentation methods (e.g., ion mobility-MS) for more detailed structural elucidation. nih.gov
    Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Directly separates enantiomers and can also resolve regioisomers. acs.orgacs.org Creation of novel chiral stationary phases with enhanced selectivity for a wider range of TAGs.
    Reversed-Phase HPLC Separation based on hydrophobicity (chain length and number of double bonds). Good separation of TAGs with different fatty acid compositions. aocs.org Coupling with advanced MS detectors for more confident peak identification.

    | Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Suitable for highly hydrophobic molecules like TAGs; can be faster than HPLC. shimadzu.com | Optimization of methods for complex biological samples and interfacing with high-resolution MS. |

    Elucidation of Novel Regulatory Mechanisms in Specific Triglyceride Homeostasis

    However, a critical gap in knowledge is how the synthesis and degradation of specific TAG molecules, such as this compound, are regulated. Future research must focus on the substrate specificity of the enzymes involved in TAG metabolism. It is plausible that enzymes like DGAT1 and DGAT2, or the various acyltransferases that build the TAG molecule, have preferences for certain fatty acids or diacylglycerol precursors. nih.gov Understanding these specificities is key to explaining why particular TAG species accumulate in certain tissues or under specific physiological conditions.

    Investigating the transcriptional and post-translational regulation of these enzymes in response to dietary inputs of specific fatty acids (like oleic acid and alpha-linolenic acid) will be crucial. For instance, does a high intake of alpha-linolenic acid lead to the upregulation of enzymes that preferentially incorporate it into the sn-3 position of triglycerides? Exploring the signaling pathways that sense the cellular lipid pool and direct the synthesis or mobilization of specific TAGs is a frontier in metabolic research. metwarebio.com This could involve lipid-sensing transcription factors or allosteric regulation of metabolic enzymes by specific fatty acids or TAGs themselves.

    | Apolipoproteins | ApoC-III | Regulates the activity of lipoprotein lipase (B570770), affecting TRL clearance. nih.govmdpi.comnih.gov | Could influence the metabolism of lipoproteins carrying specific TAG cargo. |

    Discovery of Uncharted Biological Functions in Complex Biological Systems (Non-Human)

    While the primary role of triglycerides is energy storage, evidence suggests that specific TAG molecules may have unique biological functions beyond this. researchgate.netresearchgate.net Investigating these roles in non-human biological systems can provide valuable insights into lipid biology.

    For instance, 1,2-Dioleoyl-3-alpha-linolenoyl-rac-glycerol has been specifically identified in the fat body of male bumblebees (B. lapidarius). ebiohippo.com The fat body in insects is a dynamic organ analogous to the vertebrate liver and adipose tissue, involved in metabolism, storage, and immune responses. frontiersin.org The presence of a specific TAG isomer could suggest a role beyond simple energy reserve, potentially as a precursor for signaling molecules, hormones, or even pheromones. frontiersin.org Future research could explore the metabolic fate of this specific TAG in insects and its potential connection to reproductive fitness or stress responses.

    In the plant kingdom, TAG accumulation in vegetative tissues is increasingly recognized as a mechanism to cope with abiotic stress. nih.govbohrium.comnih.gov During stress, membrane lipids can be remodeled, leading to the formation of toxic intermediates. nih.gov The synthesis of TAGs serves to sequester these potentially harmful lipid by-products, thereby protecting the cell. nih.govnih.gov It is conceivable that specific TAGs, perhaps those containing polyunsaturated fatty acids like alpha-linolenic acid, are preferentially synthesized for this protective role or as precursors for stress-signaling molecules like oxylipins. researchgate.net Elucidating the specific TAG species that accumulate under different stress conditions (e.g., drought, heat, salinity) could reveal novel protective pathways and targets for crop improvement. researchgate.netsemanticscholar.org

    Table 3: Known and Potential Functions of Specific TAGs in Non-Human Systems

    Organism/System Known/Potential Function Research Focus
    Insects (e.g., Bumblebee) Identified in fat body tissue. ebiohippo.com Potential role as precursor for pheromones, hormones, or immune modulators. frontiersin.org Lipidomic analysis of reproductive and glandular tissues; metabolic tracing of fatty acid precursors.
    Plants Accumulation in vegetative tissues under stress. nih.govbohrium.comnih.gov Sequestration of toxic lipid intermediates; precursor for signaling molecules (oxylipins). researchgate.netnih.gov Profiling TAG species changes under various abiotic stresses; functional analysis of TAG synthesis enzymes.

    | Microorganisms (e.g., Algae) | Energy storage; can be a source of biofuels. nih.gov | Engineering metabolic pathways to produce specific, high-value TAGs. |

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for glycerol 1,2-dioleate 3-alpha-linolenate, and how do reaction conditions influence yield and stereospecificity?

    • Methodological Answer : A mild synthetic approach involving 1,2-O-isopropylidene-sn-glycerol as a precursor can be adapted, as demonstrated for structurally similar compounds like sn-glycerol 1,2-di-γ-linolenate 3-palmitate . Key parameters include temperature control (20–25°C), solvent selection (e.g., dichloromethane), and sequential acylation steps to preserve regioselectivity. Yields of 65–75% are achievable with analytical purity (>95%) via column chromatography.

    Q. How can researchers characterize the purity and positional isomerism of this compound in complex mixtures?

    • Methodological Answer : Use a combination of HPLC-MS (with C18 reverse-phase columns) and ¹H/¹³C NMR to distinguish positional isomers. For example, NMR signals at δ 4.1–4.3 ppm correspond to glycerol backbone protons, while olefinic protons of α-linolenate (δ 5.3–5.4 ppm) and oleate (δ 5.3 ppm) aid in identifying substitution patterns . Quantify impurities (e.g., diacylglycerols) using TLC with iodine vapor staining .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.